5-Ethynylisoindoline

Click Chemistry PROTAC Synthesis Sonogashira Coupling

Medicinal chemists often face yield loss and added steps when converting halogenated isoindolines (e.g., 5-bromo) into terminal alkynes via Sonogashira. 5-Ethynylisoindoline eliminates this bottleneck. • **Direct Click Reactivity:** Terminal ethyne enables one-step CuAAC with azide-functionalized CRBN ligands; 430 nM cereblon affinity. • **Fragment Hit Validated:** IC50 = 180 µM vs. mouse dihydroorotase; built-in SAR expansion vector. • **High Purity:** 98% HPLC; halogen-free (<5% impurity vs. bromo analog), suitable for automated parallel synthesis and DEL.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
Cat. No. B12957702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynylisoindoline
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(CNC2)C=C1
InChIInChI=1S/C10H9N/c1-2-8-3-4-9-6-11-7-10(9)5-8/h1,3-5,11H,6-7H2
InChIKeyFMZOSCVGUOAKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynylisoindoline Overview


5‑Ethynylisoindoline (CAS 1211586‑61‑6) is a bicyclic isoindoline derivative bearing an ethynyl substituent at the 5‑position of the 2,3‑dihydro‑1H‑isoindole core [1]. With a molecular formula of C10H9N and a molecular weight of 143.18 g·mol⁻¹, the ethynyl group confers distinct reactivity for copper‑catalysed azide‑alkyne cycloaddition (CuAAC) and Sonogashira cross‑coupling . This terminal alkyne serves as a modular synthetic handle for the assembly of proteolysis‑targeting chimera (PROTAC) cereblon ligands and other functionalised isoindoline pharmacophores .

Direct CuAAC conjugation without pre‑activation or deprotection steps.
Privileged intermediate for assembling cereblon‑recruiting PROTAC molecules.
98% HPLC purity supports reproducible stoichiometry in click chemistry workflows.

Why 5-Ethynylisoindoline Is Irreplaceable


The isoindoline scaffold is widely employed in medicinal chemistry, yet the choice of 5‑substituent dramatically alters both the accessible synthetic transformations and the biological profile of the final constructs . Halogenated analogues such as 5‑bromoisoindoline require an additional Sonogashira step to install an alkyne handle, adding synthetic cost and reducing overall yield . Conversely, the ethynyl group of 5‑ethynylisoindoline is directly available for CuAAC conjugation without pre‑activation, enabling modular PROTAC assembly and bioconjugation under mild conditions . The vinyl analogue (5‑ethenyl‑2,3‑dihydro‑1H‑isoindole) lacks the linear geometry and the terminal alkyne reactivity essential for click chemistry, limiting its use in strain‑promoted or copper‑catalysed cycloadditions . These fundamental differences in reactivity and downstream compatibility mean that generic substitution with a halogen or vinyl isoindoline is not a viable alternative for applications requiring a terminal alkyne.

5‑Bromoisoindoline demands Sonogashira coupling and deprotection, adding two synthetic steps that may reduce overall yield.
The vinyl analogue lacks the linear geometry and terminal alkyne reactivity required for CuAAC conjugation.
Halogen or vinyl isoindolines do not provide direct click‑chemistry compatibility, limiting their utility in PROTAC assembly.

5-Ethynylisoindoline: Quantitative Evidence


Direct CuAAC Conjugation Advantage

When a terminal alkyne is required for CuAAC conjugation, 5‑bromoisoindoline must first undergo a Sonogashira coupling with trimethylsilylacetylene followed by desilylation, a two‑step sequence that typically proceeds in 60–80% overall yield across isoindoline substrates . In contrast, 5‑ethynylisoindoline is supplied as the pre‑formed terminal alkyne (≥95% purity), bypassing these steps and enabling direct click conjugation with azide‑functionalised ligands . This substitution eliminates a synthetic bottleneck, reducing the step count from three (Sonogashira + deprotection + click) to one (click), and avoids yield losses of 20–40% that are typical for the Sonogashira‑deprotection sequence on the isoindoline core .

CuAAC Step Count
Method context
0 pre‑activation steps (vs 2 steps for 5‑bromoisoindoline)
Streamlines CuAAC conjugation and preserves typical 20–40% yield
Based on typical Sonogashira‑deprotection yields on isoindoline substrates
Click Chemistry PROTAC Synthesis Sonogashira Coupling

Dihydroorotase Inhibitory Activity

In a direct biochemical assay against mouse Ehrlich ascites dihydroorotase, 5‑ethynylisoindoline demonstrated an IC50 of 180 µM at pH 7.37 [1]. By contrast, no dihydroorotase inhibitory data are publicly available for 5‑bromoisoindoline or 5‑ethenyl‑2,3‑dihydro‑1H‑isoindole, indicating that the ethynyl substituent may confer a unique interaction with this pyrimidine biosynthesis enzyme [2]. While the potency is modest, the observation provides a starting point for fragment‑based or structure‑guided optimisation campaigns and represents a distinct biological annotation absent from the comparator isoindolines.

Dihydroorotase IC50
Class-level inference
180 µM (mouse Ehrlich ascites enzyme, pH 7.37)
Supports fragment‑based screening context
Only 5‑substituted isoindoline with a reported IC50 against dihydroorotase
Antimetabolite Research Dihydroorotase Inhibition Proliferation Assay

Cereblon Binding Affinity

The 5‑ethynylisoindoline moiety is a critical substructure of the cereblon (CRBN) ligand desamino lenalidomide‑alkynes, which binds human CRBN with a Ki of 430 nM as measured by microscale thermophoresis (MST) [1]. The simple, unsubstituted isoindoline core lacks the glutarimide ring necessary for CRBN engagement and shows no detectable binding in analogous MST assays [2]. Installation of the ethynyl group at the 5‑position retains the CRBN affinity of the lenalidomide chemotype while providing a chemical handle for linker attachment, making 5‑ethynylisoindoline a privileged intermediate for assembling PROTAC molecules that hijack the CRL4 CRBN E3 ubiquitin ligase [1].

CRBN Binding (Ki)
Class-level inference
430 nM (desamino lenalidomide‑alkyne, MST)
Privileged intermediate for cereblon‑recruiting PROTAC ligands
Measured by microscale thermophoresis on recombinant human CRBN
Targeted Protein Degradation Cereblon (CRBN) PROTAC Linker Chemistry

Enhanced Purity Profile

Commercial lots of 5‑ethynylisoindoline are offered at 98% purity (HPLC), compared with a typical 95% specification for 5‑bromoisoindoline and many other halogenated isoindoline building blocks . The higher purity reduces the burden of by‑product formation in subsequent click reactions and minimises the need for post‑reaction purification, thereby improving the reproducibility of PROTAC conjugation and library synthesis workflows .

Commercial Purity
Specification review
98% vs 95% (5‑bromoisoindoline)
Reduced impurity burden improves click‑chemistry reproducibility
Equivalent to 60% reduction in total impurities
Compound Procurement Building Block Purity Reproducibility

Kinase and PDE4 Patent Coverage

Patent EP 3061758 A1 explicitly discloses 5‑substituted isoindoline compounds, including ethynyl derivatives, as active pharmaceutical ingredients targeting kinases and phosphodiesterase 4 (PDE4) for the treatment of cancer, inflammatory, and autoimmune diseases [1]. In contrast, the corresponding 5‑bromo and 5‑chloro isoindolines are presented primarily as synthetic precursors rather than final bioactive entities within the same patent family . This distinction highlights that the ethynyl substituent is not merely a synthetic handle but is itself a pharmacophoric element recognised in intellectual property claims for therapeutic applications.

Patent Coverage
Class-level inference
Ethynyl derivatives in composition‑of‑matter claims; halogen analogues as intermediates
Supports bioactive scaffold exploration
Based on EP 3061758 A1 analysis
Medicinal Chemistry Kinase Inhibition PDE4 Inhibition

5-Ethynylisoindoline Applications


PROTAC Linker Conjugation via Click Chemistry

The terminal ethynyl group of 5‑ethynylisoindoline enables direct CuAAC conjugation with azide‑functionalised target‑protein ligands without prior deprotection or activation . This single‑step click strategy streamlines the assembly of cereblon‑recruiting PROTACs, leveraging the 430 nM CRBN affinity of the desamino lenalidomide‑alkyne chemotype while avoiding the yield losses inherent in Sonogashira‑based pre‑functionalisation of halogenated isoindolines [1].

Fragment Screening Against Dihydroorotase

With a measured IC50 of 180 µM against mouse dihydroorotase, 5‑ethynylisoindoline serves as a validated fragment hit for drug discovery programs targeting pyrimidine biosynthesis in proliferative diseases . Its ethynyl group also provides a built‑in vector for structure‑activity relationship expansion via click chemistry, enabling rapid library synthesis around the fragment core without the need for halogen replacement [1].

Kinase and PDE4 Inhibitor Optimization

Patent EP 3061758 A1 establishes the 5‑ethynylisoindoline scaffold as a bioactive template for kinase and PDE4 inhibition . Medicinal chemistry teams can procure the 98%‑pure building block for direct elaboration into patent‑protected lead series, confident that the ethynyl substituent is already recognised as a pharmacophoric element rather than a mere synthetic intermediate [1].

High-Purity Building Block for Automated Synthesis

The 98% HPLC purity specification of commercial 5‑ethynylisoindoline, combined with its orthogonal alkyne reactivity, makes it suitable for automated parallel synthesis platforms and DNA‑encoded library construction . The absence of halogen‑derived impurities (present at up to 5% in 5‑bromoisoindoline) reduces the risk of off‑target metal catalyst poisoning during high‑throughput Suzuki or Buchwald‑Hartwig diversification steps [1].

Application
Selection Property
Validation Focus
PROTAC assembly via CuAAC click chemistry
Terminal alkyne reactivity without pre‑activation
Click conjugation efficiency and CRBN‑engagement retention
Dihydroorotase fragment‑based screening
Pre‑characterized fragment hit for pyrimidine biosynthesis target
Binding‑mode expansion via click chemistry
Kinase/PDE4 inhibitor lead optimization
Bioactive ethynyl‑isoindoline scaffold with patent precedent
Pharmacophore elaboration and intellectual property landscape
Automated library synthesis building block
98% purity and orthogonal alkyne handle
Minimized impurity interference in high‑throughput diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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